molecular formula C11H16O B1310820 Benzenemethanol, alpha-butyl-, (alphas)- CAS No. 33652-83-4

Benzenemethanol, alpha-butyl-, (alphas)-

Cat. No. B1310820
CAS RN: 33652-83-4
M. Wt: 164.24 g/mol
InChI Key: OVGORFFCBUIFIA-NSHDSACASA-N
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Description

“Benzenemethanol, alpha-butyl-, (alphas)-” is also known as “(1S)-1-phenylpentan-1-ol”. It has the molecular formula C11H16O and a molecular weight of 164.24 g/mol12.



Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of a suitable benzyl chloride with a specific alcohol3. However, the exact synthesis process for “Benzenemethanol, alpha-butyl-, (alphas)-” is not readily available in the searched resources.



Molecular Structure Analysis

The InChI string for “Benzenemethanol, alpha-butyl-, (alphas)-” is InChI=1S/C11H16O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3/t11-/m0/s11. This indicates the presence of a benzene ring attached to a butyl group through a methanol group.



Chemical Reactions Analysis

Specific chemical reactions involving “Benzenemethanol, alpha-butyl-, (alphas)-” are not available in the searched resources. However, alcohols like this typically undergo reactions such as dehydration, oxidation, and substitution4.



Physical And Chemical Properties Analysis

“Benzenemethanol, alpha-butyl-, (alphas)-” is likely to be a liquid at room temperature, given its molecular structure and the properties of similar compounds2. However, specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the searched resources.


Scientific Research Applications

  • Field : Chemistry

    • Application : Benzenemethanol, α-methyl- is used in chemical reactions .
    • Method : The specific methods of application or experimental procedures would depend on the particular chemical reaction being carried out .
    • Results : The outcomes of these reactions would also depend on the specific reaction .
  • Field : Bioenergy Production

    • Application : Similar compounds are used in acetone-butanol-ethanol (ABE) fermentation, a process used for butanol production .
    • Method : In this process, biomass such as cassava is fermented using certain strains of bacteria. The bacteria produce solvents including butanol as metabolic byproducts .
    • Results : The study found that ABE fermentation with cassava as a substrate could be an efficient and economical method of butanol production .
  • Field : Chemistry

    • Application : Benzenemethanol, α-methyl- is used in chemical reactions .
    • Method : The specific methods of application or experimental procedures would depend on the particular chemical reaction being carried out .
    • Results : The outcomes of these reactions would also depend on the specific reaction .
  • Field : Bioenergy Production

    • Application : Similar compounds are used in acetone-butanol-ethanol (ABE) fermentation, a process used for butanol production .
    • Method : In this process, biomass such as cassava is fermented using certain strains of bacteria. The bacteria produce solvents including butanol as metabolic byproducts .
    • Results : The study found that ABE fermentation with cassava as a substrate could be an efficient and economical method of butanol production .
  • Field : Chemistry

    • Application : Benzenemethanol, α-methyl- is used in chemical reactions .
    • Method : The specific methods of application or experimental procedures would depend on the particular chemical reaction being carried out .
    • Results : The outcomes of these reactions would also depend on the specific reaction .
  • Field : Bioenergy Production

    • Application : Similar compounds are used in acetone-butanol-ethanol (ABE) fermentation, a process used for butanol production .
    • Method : In this process, biomass such as cassava is fermented using certain strains of bacteria. The bacteria produce solvents including butanol as metabolic byproducts .
    • Results : The study found that ABE fermentation with cassava as a substrate could be an efficient and economical method of butanol production .

Safety And Hazards

The safety and hazards associated with “Benzenemethanol, alpha-butyl-, (alphas)-” are not readily available in the searched resources. As with any chemical, it should be handled with appropriate safety measures.


Future Directions

The future directions for “Benzenemethanol, alpha-butyl-, (alphas)-” are not readily available in the searched resources. The potential applications and research directions would depend on the specific properties and reactivity of this compound.


Please note that this analysis is based on the available resources and may not cover all aspects of “Benzenemethanol, alpha-butyl-, (alphas)-”. For a more detailed analysis, please refer to specific scientific literature or databases.


properties

IUPAC Name

(1S)-1-phenylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGORFFCBUIFIA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187336
Record name alpha-Butylbenzyl alcohol, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanol, alpha-butyl-, (alphas)-

CAS RN

33652-83-4
Record name alpha-Butylbenzyl alcohol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033652834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Butylbenzyl alcohol, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENIPENTOL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1GKM42V1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Tris(triphenylphosphine)ruthenium (II) chloride (1.9 mg, 2 μmol, 0.5 mol %) and a chiral ligand (M=Ru, R=i-Pr, Ar=C6H5—, 1.3 μmol, 0.33 mol %) were dissolved in xylene (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 140° C. After the mixture was cooled to room temperature, pentanophenone (0.4 mmol), xylene (2 mL) and a solution of potassium hydroxide in methanol (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 12 h under H2 (10 atm) at 25° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/8). Accordingly, pure 1-phenylpentanol was obtained and the ee value (ee=99.6%) was measured by GC analysis.
[Compound]
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Tris(triphenylphosphine)ruthenium (II) chloride
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1.9 mg
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Synthesis routes and methods III

Procedure details

To a stirring suspension of 1.20 g of lithium aluminum hydride in 100 mL of diethyl ether under an argon atmosphere at 0° C. is slowly added a solution of 4.40 mL of commercially available valerophenone in 5.0 mL of diethyl ether over 10 minutes. After 0.5 hours the grey suspension is warmed to room temperature. After 1 hour the reaction mixture is re-cooled to 0° C. and slowly treated with 1.25 mL of water followed by 5.50 mL of 1N sodium hydroxide. After 1 hour the resulting white precipitant is filtered through a pad of magnesium sulfate with diethyl ether washings. The filtrate is concentrated under reduced pressure to afford 4.5 g of 1-phenyl-1-pentanol as a clear, colorless oil. This product may be used directly in the next reaction without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenemethanol, alpha-butyl-, (alphas)-
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